9-((3-Dimethylaminopropyl)amino)acridine
Overview
Description
9-((3-Dimethylaminopropyl)amino)acridine is a compound related to the class of acridines, which are of significant interest due to their diverse chemical and biological properties. These compounds have been studied extensively in various fields, particularly in materials science and medicine, for their potential as chemical sensors and intercalating agents.
Synthesis Analysis
The synthesis of acridine derivatives, including those substituted at the 9-position, typically involves reactions such as condensation, guanidylation, and amine exchange. These synthetic pathways allow for the introduction of different functional groups, leading to various derivatives with unique properties. For instance, the guanidylation of the 9-aminoacridine chromophore has been explored due to its significance in producing DNA-targeted chemotherapeutic agents (Ma et al., 2007).
Molecular Structure Analysis
The molecular structure of 9-substituted acridine derivatives has been examined using techniques such as X-ray diffraction and molecular mechanics calculations. These studies reveal the conformational details and intramolecular interactions, such as hydrogen bonding, which significantly influence the chemical behavior and interaction with biological molecules like DNA (Hudson et al., 1987).
Chemical Reactions and Properties
Acridine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. They are known to participate in amine exchange reactions under physiological conditions, which is crucial for their biological activities. These reactions can be reversible and involve unstable intermediates, which have significant implications for their mechanism of action in biological systems (Paul & Ladame, 2009).
Physical Properties Analysis
The physical properties of 9-substituted acridines, such as solubility, crystallinity, and fluorescence, are closely related to their molecular structure. These properties can be tuned by modifying the substituents on the acridine nucleus, which affects their application in materials science and bioimaging (Sandeep & Bisht, 2006).
Chemical Properties Analysis
The chemical behavior of this compound is influenced by its functional groups. The presence of the dimethylaminopropyl group at the 9-position imparts unique chemical properties, including reactivity towards nucleophiles and potential for intercalation with DNA. These chemical properties are pivotal for their biological activity and therapeutic applications (Kitchen et al., 1985).
Scientific Research Applications
Binding to DNA and Anticancer Activity : Acridine derivatives, including 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, are known for their ability to bind to DNA and interfere with nucleic acid synthesis, contributing to their anticancer activity (Shukla, Mishra, & Tiwari, 2006).
Mutagenic and Recombinogenic Effects : Research on Saccharomyces cerevisiae indicated that 9-[(3-dimethylaminopropyl)amino]acridine exhibits mutagenic effects, enhancing the frequency of aberrant colonies (Ferguson & Turner, 1987).
Anti-inflammatory and Analgesic Properties : Acridine derivatives have shown potential as anti-inflammatory and analgesic agents. 9-[(Dimethylaminopropyl)amino]-1-nitroacridine, for instance, has been used as an antitumor drug and exhibits these properties (Sondhi et al., 1998).
Chemotherapeutic Applications : The 9-aminoacridine chromophore, a key part of this compound, is important in DNA-targeted chemotherapeutic agents, particularly in the synthesis of guanidine-functionalized acridines (Ma, Day, & Bierbach, 2007).
Targeting DNA Structures for Antitumor Activity : Novel 9-aminoacridine carboxamides have been studied for their ability to bind to various DNA structures, showing promise as antitumor agents (Howell et al., 2012).
Antiparasitic Properties : Certain acridine derivatives, including 9-chloro and 9-amino-2-methoxyacridines, exhibit strong antiparasitic properties against Leishmania infantum, suggesting their potential in treating parasitic infections (Di Giorgio et al., 2003).
Molecular Structure and Reactivity Studies : Structural analysis of 1-nitro-9-aminoacridine and related compounds has provided insights into their antitumor activities and molecular distortions, which are important for understanding their interactions with biological molecules (Pett et al., 1982).
Future Directions
Mechanism of Action
Target of Action
The primary target of 9-((3-Dimethylaminopropyl)amino)acridine is DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in the storage and transmission of genetic information.
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and elongate, disrupting the normal processes of replication and transcription.
Pharmacokinetics
Similar compounds have been shown to penetrate the blood-brain barrier, suggesting potential for central nervous system activity . The bioavailability of related compounds has been calculated to be around 83.8% , indicating good absorption and distribution throughout the body.
Result of Action
The interaction of this compound with DNA and the subsequent disruption of normal cellular processes can lead to cell death . This makes it a potential candidate for use as an anticancer agent, particularly for cancers characterized by rapid cell division.
properties
IUPAC Name |
N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGUBCUGFXDMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-03-1 (di-hydrochloride) | |
Record name | C 137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40158291 | |
Record name | C 137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
13365-37-2 | |
Record name | 9-(3′-Dimethylaminopropylamino)acridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C 137 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C 137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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